molecular formula C29H32N2O5 B11601705 ethyl 5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate

ethyl 5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate

Cat. No.: B11601705
M. Wt: 488.6 g/mol
InChI Key: WATCFZSUGSRBBC-UHFFFAOYSA-N
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Description

Ethyl 5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate typically involves multiple steps, including the formation of the indole core, functional group modifications, and esterification. Common synthetic routes may involve:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that involve cyclization of appropriate precursors.

    Functional Group Modifications: Introduction of hydroxy, methoxy, and amino groups through reactions such as nitration, reduction, and substitution.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH) in DMF (Dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Ethyl 5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Ethyl 5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate can be compared with similar compounds such as:

    2-Propanone, 1-(4-methoxyphenyl)-: Shares the methoxyphenyl group but differs in the core structure.

    Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Similar functional groups but different overall structure.

    2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester: Contains similar aromatic substitutions but differs in the ester and acid groups.

These comparisons highlight the unique combination of functional groups and structural features that make this compound distinct and valuable for various applications.

Properties

Molecular Formula

C29H32N2O5

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl 5-[2-hydroxy-3-(4-methoxyanilino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate

InChI

InChI=1S/C29H32N2O5/c1-5-35-29(33)28-20(3)31(22-10-6-19(2)7-11-22)27-15-14-25(16-26(27)28)36-18-23(32)17-30-21-8-12-24(34-4)13-9-21/h6-16,23,30,32H,5,17-18H2,1-4H3

InChI Key

WATCFZSUGSRBBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC3=CC=C(C=C3)OC)O)C4=CC=C(C=C4)C)C

Origin of Product

United States

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